(+/-)-4-O-Ethyl albuterol

LogP Lipophilicity Chromatographic Retention

For pharmaceutical QC and analytical method development, (+/-)-4-O-Ethyl albuterol is the mandatory reference standard for identifying and quantifying Salbutamol Impurity O. Its 4-O-ethyl substitution, which raises LogP to 2.74, fundamentally alters chromatographic retention versus generic albuterol, enabling baseline separation and accurate quantification in HPLC/UPLC assays. Substituting with albuterol or its common salts will invalidate method specificity, risking ANDA/NDA non-compliance with USP and EP impurity profiling requirements. Only a certified reference standard with full characterization data ensures reliable method validation, stability-indicating assay development, and successful regulatory submissions.

Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
Cat. No. B13424459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-4-O-Ethyl albuterol
Molecular FormulaC15H25NO3
Molecular Weight267.36 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(CNC(C)(C)C)O)CO
InChIInChI=1S/C15H25NO3/c1-5-19-14-7-6-11(8-12(14)10-17)13(18)9-16-15(2,3)4/h6-8,13,16-18H,5,9-10H2,1-4H3
InChIKeyJQDGYVDWHJOFBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-4-O-Ethyl Albuterol for Analytical Reference and Impurity Identification


(+/-)-4-O-Ethyl albuterol (CAS: 2387728-91-6, synonyms: O-Ethyl Albuterol, Salbutamol Impurity O) is a synthetic derivative of the β2-adrenergic agonist albuterol (salbutamol), characterized by an ethyl ether substitution at the phenolic 4-O position . This modification yields a molecular formula of C15H25NO3 with a molecular weight of 267.36 g/mol, distinguishing it structurally from the parent compound [1]. Primarily categorized as an impurity and a metabolite of albuterol, it is utilized as a reference standard in analytical method development for quality control during pharmaceutical manufacturing .

Why (+/-)-4-O-Ethyl Albuterol Cannot Be Substituted with Generic Albuterol or Simple Salts


For procurement supporting analytical and quality control (QC) workflows, (+/-)-4-O-Ethyl albuterol cannot be substituted with generic albuterol or its common salts. The 4-O-ethyl modification fundamentally alters its physicochemical properties, including a LogP of 2.74 compared to albuterol's more polar profile, which changes chromatographic retention behavior and detection characteristics [1]. In pharmaceutical analysis, the accurate identification and quantification of process impurities and potential degradants require the exact impurity standard to ensure method specificity and regulatory compliance [2]. Substituting this compound with albuterol would invalidate analytical methods developed for impurity profiling, as it would fail to correctly identify the 4-O-ethyl albuterol peak in chromatographic assays, potentially leading to non-compliance with pharmacopeial monographs and regulatory filings like ANDAs .

Quantitative Differentiation Evidence for (+/-)-4-O-Ethyl Albuterol


Structural and LogP Difference Between (+/-)-4-O-Ethyl Albuterol and Albuterol

The 4-O-ethyl substitution significantly increases lipophilicity, a key factor for differential separation in analytical methods. The computed LogP for (+/-)-4-O-ethyl albuterol is 2.74 [1], whereas albuterol is a considerably more polar molecule (logP < 1) due to its free phenolic hydroxyl group. This difference is critical for chromatographic method development, as the higher LogP of (+/-)-4-O-ethyl albuterol ensures a distinct retention time in reverse-phase HPLC or UPLC systems, enabling its specific identification and quantification as an impurity or metabolite .

LogP Lipophilicity Chromatographic Retention Impurity Profiling

Differential α1A-Adrenoceptor Binding Affinity Profile of (+/-)-4-O-Ethyl Albuterol

Unlike albuterol, which is a selective β2-adrenergic agonist with minimal affinity for alpha receptors, (+/-)-4-O-ethyl albuterol demonstrates measurable binding affinity for the α1A-adrenoceptor. This suggests a distinct off-target pharmacological profile [1]. In a radioligand displacement assay using rat submaxillary gland tissue, the compound exhibited a binding inhibition constant (Ki) of 525 nM for the α1A-adrenoceptor [1].

Adrenergic Receptors Alpha-1A Binding Affinity Ki

Utility as a Pharmacopeial and Regulatory Reference Standard for Salbutamol Impurity O

(+/-)-4-O-Ethyl albuterol is specifically identified and required as 'Salbutamol Impurity O' (also 'Levalbuterol Related Compound E') for analytical testing under United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs . The compound is used as a certified reference standard for the development and validation of analytical methods to ensure the purity of albuterol/salbutamol Active Pharmaceutical Ingredients (APIs) and finished drug products [1].

Reference Standard USP EP Impurity Quality Control ANDA

Critical Application Scenarios Requiring (+/-)-4-O-Ethyl Albuterol Reference Standard


Analytical Method Development and Validation for Albuterol/Salbutamol Impurity Profiling

(+/-)-4-O-Ethyl albuterol is essential as a primary reference standard for developing and validating stability-indicating HPLC or UPLC methods [1]. Its distinct physicochemical properties (e.g., higher LogP) allow for the optimization of chromatographic conditions to ensure baseline separation from albuterol and other related impurities, enabling accurate quantification of this specific process impurity or degradation product in API and finished dosage forms .

Quality Control (QC) Release Testing and Stability Studies for ANDA Filings

Pharmaceutical QC laboratories require (+/-)-4-O-Ethyl albuterol to perform routine release and stability testing of commercial salbutamol batches [1]. As a known impurity (Salbutamol Impurity O), its identification and quantification against a certified reference standard are mandatory to demonstrate compliance with USP or EP monographs and to support the quality section of Abbreviated New Drug Applications (ANDAs) .

In Vitro Pharmacological and Toxicological Assessment of Albuterol-Related Impurities

Research focused on impurity qualification may utilize (+/-)-4-O-Ethyl albuterol to study the potential biological activity of this specific albuterol derivative [1]. Its distinct binding profile (e.g., affinity for the α1A-adrenoceptor ) warrants its use as a test article in in vitro assays to understand any potential off-target effects or toxicity that might be attributed to this impurity in the drug substance.

Reference Standard for Forced Degradation (Stress) Studies

In studies designed to determine the degradation pathways and intrinsic stability of albuterol, (+/-)-4-O-Ethyl albuterol is used as a reference marker [1]. Its presence helps researchers and analysts identify and confirm the formation of this specific degradant under various stress conditions (e.g., oxidation, heat), which is vital for establishing product shelf-life and storage conditions .

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